Macrocalyxoformin A

ent-kaurane diterpenoid structure-activity relationship anticancer cytotoxicity

Macrocalyxoformin A (CAS 85287-58-7, also registered as Sculponeatin A) is a C-19 oxygenated enmein-type ent-kaurane diterpenoid lactone with the molecular formula C₂₀H₂₆O₅ and a monoisotopic mass of 346.1780 Da. The compound was first isolated from the leaves of Rabdosia henryi (Hemsl.) Hara and subsequently identified in multiple Isodon species including Isodon macrocalyx, Isodon rubescens, and Isodon sculponeatus.

Molecular Formula C20H26O5
Molecular Weight 346.4 g/mol
CAS No. 85287-58-7
Cat. No. B1248473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacrocalyxoformin A
CAS85287-58-7
Synonymsmacrocalyxoformin A
Molecular FormulaC20H26O5
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC12CCC3C4(C1C(OC2)OC4)C5CCC6CC5(C(C6=C)O)C(=O)O3
InChIInChI=1S/C20H26O5/c1-10-11-3-4-12-19(7-11,15(10)21)17(22)25-13-5-6-18(2)8-23-16-14(18)20(12,13)9-24-16/h11-16,21H,1,3-9H2,2H3/t11-,12-,13+,14-,15-,16+,18+,19+,20-/m1/s1
InChIKeyQALWKTNRDDDECH-FUNDCJPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Macrocalyxoformin A (CAS 85287-58-7): Structural Identity, Natural Occurrence, and Physicochemical Profile for Research Sourcing


Macrocalyxoformin A (CAS 85287-58-7, also registered as Sculponeatin A) is a C-19 oxygenated enmein-type ent-kaurane diterpenoid lactone with the molecular formula C₂₀H₂₆O₅ and a monoisotopic mass of 346.1780 Da [1]. The compound was first isolated from the leaves of Rabdosia henryi (Hemsl.) Hara and subsequently identified in multiple Isodon species including Isodon macrocalyx, Isodon rubescens, and Isodon sculponeatus [2]. Structurally, it belongs to the highly oxidized enmein-type subclass of ent-kauranoids, featuring a hexacyclic framework with a characteristic C-7 hydroxyl group that distinguishes it from its C-7 ketone-bearing analog macrocalyxoformin B [3]. The compound is an extremely weak base (predicted pKa), with a topological polar surface area (TPSA) of 65.00 Ų, and is practically insoluble in aqueous systems, consistent with the diterpene lactone class [1].

1
Natural product probe Ent-kaurane diterpenoid lactone with C-7 hydroxyl scaffold Structurally defined by total synthesis
2
Workflow role Serves as inactive comparator or pathway-specific mechanistic probe C-7 OH vs. ketone defines binary activity switch
3
Sourcing context Validated enantioselective total synthesis route available Supports single-diastereomer procurement

Why Enmein-Type ent-Kauranoids Cannot Be Interchanged: The Structural Determinant of Macrocalyxoformin A Differentiation


Enmein-type ent-kaurane diterpenoids share a conserved hexacyclic scaffold, yet minor oxidative modifications produce profound and quantifiable divergence in biological activity, rendering inter-compound substitution scientifically invalid. In the case of macrocalyxoformin A, the presence of a C-7 hydroxyl group instead of the C-7 ketone found in its closest structural analog, macrocalyxoformin B, abolishes broad-spectrum anticancer activity across nine human cancer cell lines [1]. This single oxidation-state difference—from alcohol to ketone—serves as a binary activity switch, as demonstrated in direct head-to-head comparison within the same experimental framework [1]. Furthermore, macrocalyxoformin A retains a distinct antibacterial profile with MIC values quantitatively different from co-isolated analogs such as sculponeatin B [2]. These data collectively establish that generic procurement of an enmein-type diterpenoid cannot satisfy a research protocol designed around a specific activity profile or a defined negative-control requirement. The following quantitative evidence guide substantiates the specific differentiation dimensions that govern scientific selection.

!
C-7 oxidation mismatch Macrocalyxoformin B (C-7 ketone) differs from A (C-7 hydroxyl) and may shift cell-model response profiles across multiple cancer cell lines.
!
Mechanistic pathway divergence Ferroptosis or mitoSTAT3 degradation mechanisms reported for A are not shared by in-class analogs; pathway-response endpoints may not transfer.
!
Antimicrobial potency context Sculponeatin B demonstrates higher antimicrobial screening response; MIC endpoint context may require review if substituting for A.

Macrocalyxoformin A (CAS 85287-58-7) Product-Specific Quantitative Differentiation Evidence for Procurement Decisions


Negligible Broad-Spectrum Anticancer Activity Versus Macrocalyxoformin B: A Binary Activity Switch at the C-7 Position

In a direct head-to-head evaluation of synthetic natural products across nine human cancer cell lines from five tissue types (ME-180, U2OS, A549, HCT-116, SW756, HeLa, SiHa, HuH-7, SK-CO-1), macrocalyxoformin A (compound 5) exhibited negligible anticancer activity, while macrocalyxoformin B (compound 6), differing only by a C-7 ketone in place of a C-7 hydroxyl, displayed significant broad-spectrum activity at the micromolar level [1]. This finding is corroborated by an independent study on Isodon sculponeata isolates in which macrocalyxoformin A (compound 9) was not among the diterpenoids exhibiting significant inhibitory effects on K562 cells (IC₅₀ 3.2–8.2 μg/mL range), whereas macrocalyxoformin B (compound 10) was active . The C-7 hydroxyl group thus defines a functionally inactive state for enmein-type anticancer pharmacophore engagement.

C-7 Activity Switch
Head-to-head
Negligible activity across nine human cancer cell lines vs. significant micromolar activity for macrocalyxoformin B.
Supports negative-control or inactive-scaffold SAR context.
72-h CellTiter-Glo assay; C-7 OH → ketone binary switch. Data to verify in user model.
ent-kaurane diterpenoid structure-activity relationship anticancer cytotoxicity

Antibacterial MIC Differentiation: Macrocalyxoformin A Versus Sculponeatin B Against Gram-Positive and Gram-Negative Bacteria

Macrocalyxoformin A, isolated from the ethanol extract of Isodon sculponeatus aerial parts, demonstrated antibacterial activity against Staphylococcus aureus, Shigella flexneri, and Bacillus subtilis with a minimum inhibitory concentration (MIC) of 125 μg/mL as determined by broth dilution assay [1]. In the same extract, sculponeatin B (黄花午茶菜素B) exhibited an MIC of 62.5 μg/mL against the identical bacterial panel—twice the potency of macrocalyxoformin A [1]. This 2-fold quantitative difference in antibacterial potency is consistent with the distinct C-7 oxidation states between the two analogs, and positions macrocalyxoformin A as the less potent antibacterial agent within this co-isolated series.

MIC Differentiation
Cross-study comparable
MIC 125 µg/mL vs. 62.5 µg/mL for sculponeatin B
Reported antimicrobial screening context for lower-potency probe.
Broth dilution; S. aureus, S. flexneri, B. subtilis. Source-specific review.
antibacterial diterpenoid minimum inhibitory concentration natural product antimicrobial

Ferroptosis Induction via ETS1-SYVN1 Axis in Breast Cancer: A Mechanism Not Shared by In-Class Analogs

Sculponeatin A (macrocalyxoformin A) was shown to induce SLC7A11/xCT-dependent ferroptosis in breast cancer cells through a defined molecular mechanism: direct binding to the ETS domain of the ETS1 transcription factor, inhibition of xCT transcriptional expression, and promotion of ETS1 proteasomal degradation via SYVN1-mediated ubiquitination at the K318 site [1]. In a mouse xenograft model, macrocalyxoformin A inhibited tumor growth without causing overt toxicity [1]. This ferroptosis-inducing mechanism, mediated through targeted ETS1 protein degradation, is not shared by macrocalyxoformin B, which operates through a general cytotoxic pharmacophore (α-methylenecyclopentanone) [2]. The mechanism thus represents a class-level differentiation for ferroptosis-focused research applications.

Ferroptosis Mechanism
Class-level inference
ETS1 binding, xCT downregulation, and SYVN1-mediated degradation; tumor growth inhibition in mouse xenograft.
Supports ferroptosis pathway-response interpretation.
Mechanism not shared by macrocalyxoformin B; model-response context-dependent.
ferroptosis breast cancer ETS1 degradation

Mitochondrial STAT3 Degradation in Non-Small Cell Lung Cancer: In Vivo Efficacy and Pharmacokinetic Characterization

Sculponeatin A (sptA) was identified as a pharmacological agent that induces mitochondrial dysfunction in NSCLC cells by binding directly to mitochondrial STAT3 and promoting its degradation via WWP2 E3 ubiquitin ligase-mediated ubiquitination [1]. Key quantitative findings include: sptA inhibited mitochondrial respiration in NSCLC cells; in vivo tumor growth was significantly suppressed in nude mouse and zebrafish subcutaneous xenograft models; pharmacokinetic evaluation was conducted in rats [1]. Toxicity assessment in zebrafish revealed that overdose of sptA may cause heart damage, establishing a defined therapeutic window [1]. This mechanism is distinct from the α-methylenecyclopentanone-mediated cytotoxicity of macrocalyxoformin B and the ferroptosis pathway observed in breast cancer models, indicating tissue- and context-dependent polypharmacology for this compound.

mitoSTAT3 Degradation
Class-level inference
Inhibits mitochondrial respiration; promotes STAT3 degradation via WWP2; in vivo efficacy in mouse and zebrafish xenografts.
Supports mitoSTAT3-targeting pathway-study context.
Rat PK and zebrafish toxicity data reported; distinct from general cytotoxicity.
mitochondrial STAT3 non-small cell lung cancer WWP2 ubiquitin ligase

Enantioselective Total Synthesis Availability: Synthetic Macrocalyxoformin A as a Defined, Non-Extractive Sourcing Option

The first enantioselective total synthesis of (–)-macrocalyxoformin A was reported in 2024, achieving the target compound in 89% yield from macrocalyxoformin B via Luche reduction and as a single diastereomer [1]. The synthesis proceeds through a Ni-catalyzed reductive decarboxylative cyclization/radical-polar crossover/C-acylation cascade that constructs the tetrahydrofuran E2 ring and an adjacent β-keto ester handle, enabling subsequent installation of the E1 THF ring and the B lactone ring [1]. This synthetic route provides access to structurally authenticated, diastereomerically pure macrocalyxoformin A without reliance on botanical extraction, which is subject to variable yield, seasonal fluctuation, and co-extraction of structurally similar analogs that complicate downstream purification.

Total Synthesis
Supporting evidence
Enantioselective route; 89% yield from macrocalyxoformin B; single diastereomer.
Supports defined synthetic sourcing over variable botanical extraction.
Luche reduction final step; X-ray confirmation of precursor.
total synthesis enantioselective synthetic natural product

Structural Identity Verification: Macrocalyxoformin A Versus Macrocalyxoformin B and Ludongnin C Differentiated by Spectroscopic and Crystallographic Data

The structural assignment of macrocalyxoformin A is secured by multiple independent determinations. The hexacyclic framework was confirmed by 1D- and 2D-NMR spectroscopy and mass spectrometry on both naturally isolated and synthetically prepared material [1]. The structure of its direct synthetic precursor, macrocalyxoformin B, was unambiguously confirmed by single-crystal X-ray crystallography, which indirectly validates the structural assignment of macrocalyxoformin A (derived via Luche reduction of the crystallographically characterized ketone) [1]. The molecular formula C₂₀H₂₆O₅ distinguishes it from macrocalyxoformin B (C₂₀H₂₄O₅, Δ 2 Da) and ludongnin C (C₂₀H₂₈O₅, Δ 2 Da), enabling unambiguous identity confirmation by high-resolution mass spectrometry.

Structural Identity
Cross-study comparable
C₂₀H₂₆O₅ (346.1780 Da) vs. C₂₀H₂₄O₅ (B) and C₂₀H₂₈O₅ (ludongnin C).
Analytical framework for incoming QC by HRMS discrimination.
Confirmed by 1D/2D NMR and indirect X-ray crystallography.
X-ray crystallography NMR structural elucidation diterpene lactone

Evidence-Backed Research Application Scenarios for Macrocalyxoformin A (CAS 85287-58-7) Based on Verified Differentiation Data


Negative Control for Enmein-Type ent-Kauranoid Anticancer SAR Studies

Macrocalyxoformin A serves as an essential negative-control compound in structure-activity relationship studies of the enmein-type ent-kaurane pharmacophore. The Nature Communications 2024 head-to-head comparison demonstrated that macrocalyxoformin A (C-7 hydroxyl) exhibits negligible anticancer activity across all nine tested cell lines, whereas macrocalyxoformin B (C-7 ketone) displays significant broad-spectrum activity at micromolar levels [1]. This binary activity switch, governed by a single oxidation state at C-7, makes macrocalyxoformin A the appropriate inactive comparator for experiments designed to probe the contribution of the α-methylenecyclopentanone D-ring electrophile to cytotoxicity, target engagement, or downstream signaling.

Ferroptosis Pathway Probe in ETS1-Overexpressing Breast Cancer Models

Macrocalyxoformin A is validated as a mechanistic probe for ETS1-dependent ferroptosis induction in breast cancer. The Phytomedicine 2023 study established that the compound directly binds the ETS domain of ETS1, downregulates xCT transcription, and promotes SYVN1-mediated ETS1 ubiquitination and proteasomal degradation, culminating in SLC7A11/xCT-dependent ferroptosis [2]. In vivo, it suppressed tumor growth in a mouse xenograft model without overt toxicity [2]. This mechanism is orthogonal to the general cytotoxicity of macrocalyxoformin B and positions macrocalyxoformin A as a selective chemical probe for ferroptosis-centric target validation and pathway dissection in ETS1-driven breast cancer.

Mitochondrial STAT3 Degradation Tool for NSCLC Preclinical Research

For non-small cell lung cancer research focused on mitochondrial STAT3 (mitoSTAT3) as a therapeutic vulnerability, macrocalyxoformin A provides a pharmacologically characterized probe. The British Journal of Pharmacology 2025 study demonstrated that sptA inhibits mitochondrial respiration in NSCLC cells by promoting WWP2-mediated ubiquitination and degradation of mitoSTAT3, with confirmed in vivo efficacy in nude mouse and zebrafish xenograft models and pharmacokinetic assessment in rats [3]. The available toxicity data (zebrafish cardiotoxicity at overdose) defines a practical experimental window [3]. This application scenario is not addressable by macrocalyxoformin B or enmein, which lack this targeted degradation mechanism.

Synthetic Sourcing for High-Purity, Single-Diastereomer Material in Academic or Industrial Medicinal Chemistry

Research programs requiring stereochemically defined, contaminant-free macrocalyxoformin A can leverage the published enantioselective total synthesis route [1]. The synthesis delivers the target compound as a single diastereomer in 89% yield from crystallographically characterized macrocalyxoformin B, bypassing the batch-to-batch variability, seasonal dependence, and co-extraction of structurally similar ent-kauranoids inherent to botanical isolation [1]. For medicinal chemistry campaigns, the synthetic route also provides access to late-stage intermediates that can serve as diversification points for analog generation, an advantage not available from natural extract sourcing.

Application
Selection Property
Validation Focus
Negative-control SAR studies
Inactive C-7 hydroxyl pharmacophore
Cell-model endpoint review against active C-7 ketone analog
Ferroptosis pathway research
ETS1-SYVN1 degradation mechanism probe
Breast cancer model-response context and xCT pathway interpretation
mitoSTAT3-targeting NSCLC studies
WWP2-mediated STAT3 degradation
Mitochondrial respiration and in vivo model-response endpoints
Synthetic sourcing campaigns
Enantioselective total synthesis route
Single-diastereomer purity and defined intermediate availability
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